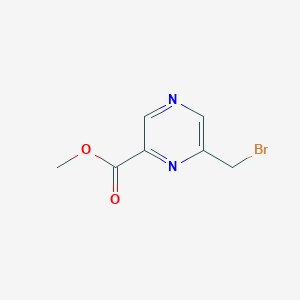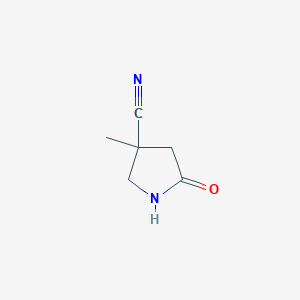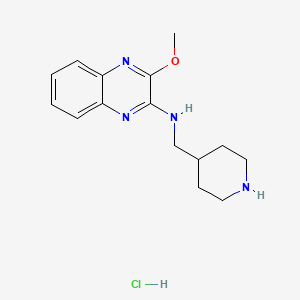
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride is a chemical compound with the molecular formula C15H21ClN4O It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Piperidinylmethylation: The piperidin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable alkylating agent, such as chloromethyl quinoxaline.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxyquinoxaline: Lacks the piperidin-4-ylmethyl group.
N-(piperidin-4-ylmethyl)quinoxalin-2-amine: Lacks the methoxy group.
Quinoxalin-2-amine derivatives: Various substitutions at different positions.
Uniqueness
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine hydrochloride is unique due to the presence of both the methoxy and piperidin-4-ylmethyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H21ClN4O |
|---|---|
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
3-methoxy-N-(piperidin-4-ylmethyl)quinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O.ClH/c1-20-15-14(17-10-11-6-8-16-9-7-11)18-12-4-2-3-5-13(12)19-15;/h2-5,11,16H,6-10H2,1H3,(H,17,18);1H |
Clé InChI |
UZFUSJRHVFNOFI-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=CC=CC=C2N=C1NCC3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


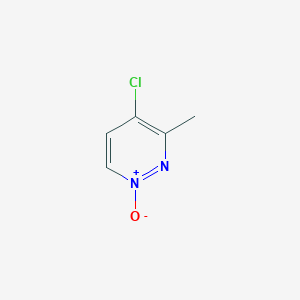
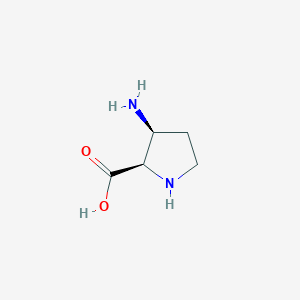

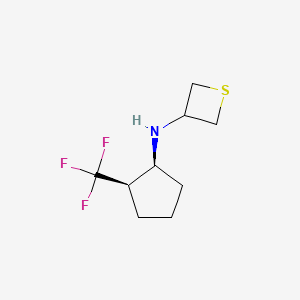
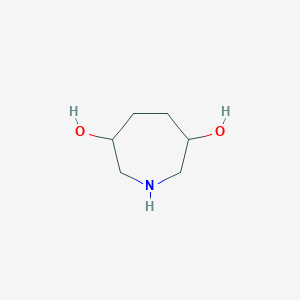
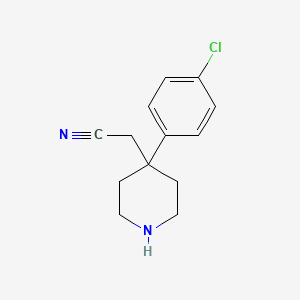
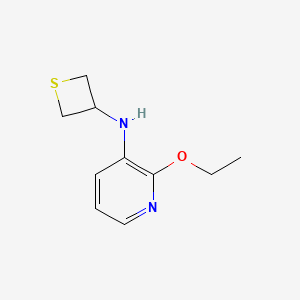
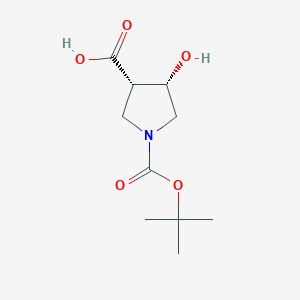

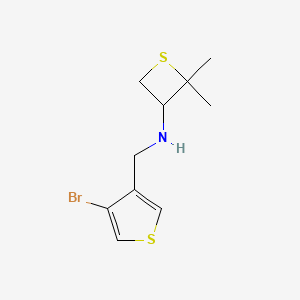
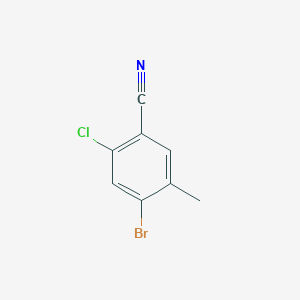
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
